Caprolactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxepan-2-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPBSGBWRJIAAV-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Record name | epsilon-CAPROLACTONE | |
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Related CAS |
24980-41-4 | |
| Record name | Polycaprolactone | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4027159 | |
| Record name | Caprolactone | |
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Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Liquid, Colorless liquid; Miscible in water; [eChemPortal: SIDSUNEP] Colorless liquid; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | 2-Oxepanone | |
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| Record name | Caprolactone | |
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| Record name | epsilon-CAPROLACTONE | |
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Boiling Point |
237 °C | |
| Record name | epsilon-CAPROLACTONE | |
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Flash Point |
127 °C o.c. | |
| Record name | epsilon-CAPROLACTONE | |
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Solubility |
Solubility in water: miscible | |
| Record name | epsilon-CAPROLACTONE | |
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Density |
1.07 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
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Vapor Density |
Relative vapor density (air = 1): 3.9 | |
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Vapor Pressure |
0.13 [mmHg], 1.35X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.8 | |
| Record name | Caprolactone | |
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| Record name | CAPROLACTONE | |
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CAS No. |
502-44-3 | |
| Record name | ε-Caprolactone | |
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| Record name | Caprolactone | |
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| Record name | 2-Oxepanone | |
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| Record name | CAPROLACTONE | |
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Melting Point |
-1.5 °C | |
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Poly ε Caprolactone Pcl in Advanced Materials Research: Foundational Aspects and Contemporary Perspectives
Historical Context and Evolution of Poly(ε-Caprolactone) Research
The journey of Poly(ε-caprolactone) (PCL) from a laboratory curiosity to a widely utilized biomaterial is a testament to the advancements in polymer chemistry. The initial synthesis of PCL was reported in the early 1930s by the Carothers group. rsc.org However, it was the development of ring-opening polymerization (ROP) of ε-caprolactone that propelled PCL into the forefront of polymer research. nih.govrsc.org This method allows for the synthesis of high molecular weight polymers with controlled structures, a significant improvement over the earlier polycondensation of 6-hydroxyhexanoic acid. nih.govnih.gov
The evolution of PCL research has been marked by the exploration of various catalytic systems to optimize the ROP process. A wide array of catalysts, including metal-based and organic catalysts, have been investigated to achieve better control over molecular weight, dispersity, and end-group functionality. nih.govnih.gov Notably, stannous octoate has been a widely used catalyst for the ROP of ε-caprolactone. wikipedia.org In recent years, there has been a growing interest in metal-free catalysts to avoid potential toxicity from residual metals in biomedical applications. rsc.org
The timeline below highlights key milestones in the evolution of PCL synthesis and research:
| Decade | Key Developments |
| 1930s | Initial synthesis of PCL by the Carothers group. rsc.org |
| 1980s | Preparation of high-molar mass PCL, leading to increased interest in its properties. acs.org |
| 2000s | Extensive research into various catalytic systems for ring-opening polymerization (ROP). nih.govrsc.org |
| 2010s-Present | Focus on developing advanced PCL-based materials, including nanocomposites and functionalized polymers for specific applications. acs.orgscientific.net |
The ability to tailor the properties of PCL through copolymerization and blending with other polymers has further expanded its research and application landscape. nih.govnih.gov This has led to the development of PCL-based materials with a wide range of mechanical properties and degradation rates.
Significance of Poly(ε-Caprolactone) in Biodegradable Polymer Science
PCL holds a prominent position in the field of biodegradable polymer science due to its unique combination of properties. mnba-journal.compsu.edu As a biodegradable and biocompatible polyester (B1180765), it has been approved by the U.S. Food and Drug Administration (FDA) for various biomedical applications. nih.gov Its slow degradation rate, typically over two to three years, makes it particularly suitable for long-term applications where sustained mechanical support is required. nih.govmdpi.comnih.gov
The significance of PCL stems from several key characteristics:
Biocompatibility: PCL exhibits excellent biocompatibility, meaning it does not elicit a significant adverse immune response when used in the body. nih.govresearchgate.net
Biodegradability: PCL undergoes hydrolytic degradation of its ester linkages, eventually breaking down into non-toxic products that can be metabolized by the body. ipme.rumdpi.com
Processability: With a low melting point of around 60°C and a glass transition temperature of approximately -60°C, PCL is easily processable using various techniques like electrospinning, 3D printing, and injection molding. nih.govwikipedia.orgresearchgate.net
Miscibility: PCL is miscible with a wide range of other polymers, allowing for the creation of blends with tailored properties. nih.govmdpi.com
These properties have made PCL a material of choice for numerous applications in tissue engineering and drug delivery. nih.govmdpi.comcolab.ws In tissue engineering, PCL is used to fabricate scaffolds that provide a temporary template for tissue regeneration. nih.govnih.gov Its slow degradation profile is advantageous for applications such as bone and cartilage repair, where the healing process is lengthy. nih.govrsc.org In the realm of drug delivery, PCL's high permeability to many drugs makes it an excellent candidate for developing controlled-release systems. mdpi.comnih.gov
The following table compares some key properties of PCL with other common biodegradable polyesters:
| Property | Poly(ε-caprolactone) (PCL) | Poly(lactic acid) (PLA) | Poly(glycolic acid) (PGA) |
| Glass Transition Temp. (°C) | -60 nih.govwikipedia.org | 60-65 | 35-40 |
| Melting Point (°C) | 59-64 wikipedia.orgnih.gov | 173-178 | 225-230 |
| Degradation Time | Slow (2-4 years) mdpi.com | Intermediate | Fast |
| Mechanical Properties | Flexible and tough nih.gov | Rigid and brittle | Stiff and strong |
Current Research Challenges and Opportunities in Poly(ε-Caprolactone) Systems
Despite its widespread use, PCL is not without its limitations, which present a fertile ground for ongoing research and innovation. The primary challenges associated with PCL include its inherent hydrophobicity, slow degradation rate, and relatively modest mechanical properties compared to native tissues. mnba-journal.comipme.ru
Current Research Challenges:
Slow Degradation Rate: While beneficial for some applications, the slow degradation of PCL can be a drawback when faster resorption is required. mnba-journal.comacs.org Research is focused on methods to accelerate its degradation, such as by creating copolymers or blending it with more rapidly degrading polymers. mdpi.com
Hydrophobicity: The hydrophobic nature of PCL can limit cell adhesion and proliferation, which is crucial for tissue engineering applications. mdpi.compreprints.org Surface modification techniques are being explored to increase its hydrophilicity. nih.gov
Mechanical Properties: For load-bearing applications, the mechanical strength of pure PCL may be insufficient. ipme.ru Reinforcing PCL with ceramics or other polymers is a common strategy to enhance its mechanical performance. mdpi.com
These challenges have spurred a wave of research aimed at overcoming these limitations and expanding the applicability of PCL.
Research Opportunities and Future Directions:
Advanced Composites: The development of PCL-based nanocomposites, incorporating materials like graphene oxide, carbon nanotubes, and bioactive glasses, offers a promising avenue to significantly improve mechanical properties and introduce new functionalities. wikipedia.orgscientific.net
Functionalization: The chemical modification of the PCL backbone or end groups allows for the introduction of specific functionalities. acs.orgnih.gov This can be used to attach bioactive molecules, improve cell interactions, or create stimuli-responsive materials. nih.gov
3D Printing and Bioprinting: Advances in additive manufacturing technologies are enabling the fabrication of complex and patient-specific PCL scaffolds with controlled architectures. nih.govrsc.org This opens up new possibilities for creating sophisticated tissue-engineered constructs.
Smart Drug Delivery Systems: The functionalization of PCL can be leveraged to create "smart" drug delivery systems that release their payload in response to specific physiological cues, such as changes in pH or temperature. nih.gov
The continuous exploration of these research avenues is expected to further solidify the position of PCL as a cornerstone material in the field of advanced biomedical research.
Copolymerization and Functionalization Strategies of Caprolactone Based Polymers
Graft Copolymerization onto Poly(ε-Caprolactone) Backbones
"Grafting Onto" Approaches for PCL Functionalization
The "grafting onto" strategy is a significant method for the functionalization of poly(ε-caprolactone) (PCL). This approach involves the attachment of pre-synthesized polymer chains onto the PCL backbone. nih.gov A primary advantage of this technique is that the polymer grafts are synthesized and characterized separately before the grafting reaction, allowing for precise control over their molecular weight and structure.
A common application of this strategy involves grafting PCL onto other materials, such as cellulose (B213188) nanocrystals (CNCs), to enhance compatibility between a hydrophobic matrix and the hydrophilic CNCs. scirp.org In one such approach, PCL chains were attached to oxidized nanocellulose (ONC) via a click chemistry reaction. mdpi.com This method involves multiple steps, starting with the functionalization of the ONC surface, followed by the reaction with pre-made azide-terminated PCL (PCL-N3). mdpi.com The efficiency of such grafting is influenced by the molecular weight of the PCL; lower molecular weight PCL is often used to mitigate the effects of steric hindrance. mdpi.com
Another example is the reaction of a poly (α-azido-CL-co-CL) copolymer with an α-acetal,ω-alkyne PEG, which yields a PCL-g-(α-acetal PEG) through a click chemistry reaction. mdpi.com This demonstrates the versatility of the "grafting onto" method in creating specific, functionalized copolymer structures.
Table 1: Comparison of "Grafting Onto" Methodologies for PCL
| Grafted Polymer | Substrate | Coupling Chemistry | Key Findings | Reference(s) |
| Poly(ε-caprolactone) (PCL) | Cellulose Nanocrystals (CNCs) | Isocyanate-mediated reaction | Successful surface modification to improve compatibility. | mdpi.com |
| Azide-terminated PCL (PCL-N3) | Oxidized Nanocellulose (ONC) | Click Chemistry | A rapid and versatile method for grafting in mild conditions. Steric hindrance is a key consideration, favoring low-MW PCL. | mdpi.com |
| α-acetal,ω-alkyne PEG | Poly (α-azido-CL-co-CL) | Click Chemistry | Produces PCL-g-(α-acetal PEG), which can be further modified. | mdpi.com |
Synthesis of Poly(ε-Caprolactone)-g-Poly(ethylene glycol) (PCL-g-PEG) Systems
Poly(ε-caprolactone)-g-poly(ethylene glycol) (PCL-g-PEG) is one of the most extensively studied PCL-based graft copolymers, primarily due to the valuable amphiphilic properties imparted by the hydrophobic PCL backbone and the hydrophilic poly(ethylene glycol) (PEG) grafts. mdpi.com The synthesis of these systems invariably begins with a functionalized PCL chain, which can be prepared either by copolymerizing ε-caprolactone with a functionalized caprolactone monomer or through the chemical modification of a pre-existing PCL chain. mdpi.com
One prominent synthesis route involves a "grafting onto" approach utilizing click chemistry. For instance, a PCL backbone containing pendant azide (B81097) groups, prepared by copolymerizing ε-caprolactone (CL) and α-azido-ε-caprolactone, can be reacted with alkyne-terminated PEG. mdpi.com This reaction results in an amphiphilic copolymer that can self-assemble into micelles in aqueous environments. mdpi.com The characteristics of these micelles, such as the critical micelle concentration (CMC) and diameter, are directly dependent on the grafting density of the PEG chains. mdpi.com
Another strategy involves the anionic modification of the PCL backbone. A macropolycarbanion of PCL is first formed using a strong base like lithium diisopropylamide (LDA). This is followed by a reaction with PEG dichloride, which grafts the PEG chains onto the PCL backbone. mdpi.com This method can also be used to create cross-linked PCL-g-PEG hydrogels by reacting the PCL macropolycarbanion with difunctional PEG. mdpi.com The swelling behavior of these hydrogels is tunable, varying with the proportion of PEG in the copolymer and the solvent used, with swelling degrees reported to range from 20% to 1230%. mdpi.com
Ring-opening polymerization (ROP) is also a key technique. Triblock copolymers of the PCLA-PEG-PCLA type can be synthesized via ROP of ε-caprolactone in the presence of PEG and a catalyst like zirconium(IV) acetylacetonate. researchgate.net
Table 2: Research Findings on PCL-g-PEG Synthesis
| Synthesis Method | Reactants | Key Product Characteristics | Reference(s) |
| Click Chemistry ("Grafting Onto") | Poly (α-azido-CL-co-CL), Alkyne-terminated PEG | Amphiphilic copolymer; forms micelles with properties dependent on PEG grafting degree. | mdpi.com |
| Anionic Modification | PCL, Lithium Diisopropylamide (LDA), PEG dichloride | Grafted copolymer; can be used to form cross-linked hydrogels with tunable swelling. | mdpi.com |
| Ring-Opening Polymerization (ROP) | ε-caprolactone, PEG, Zirconium(IV) acetylacetonate | Triblock PCLA-PEG-PCLA copolymers; forms hydrogels. | researchgate.net |
Fabrication of Poly(ε-Caprolactone)-Based Miktoarm Star Copolymers
Miktoarm star copolymers are complex macromolecules containing at least three arms of different chemical nature joined at a central core. The fabrication of PCL-based miktoarm stars allows for the creation of novel branched architectures with unique physical properties. nih.gov Their synthesis requires a combination of controlled polymerization techniques to ensure well-defined structures.
A successful strategy for synthesizing PCL-based miktoarm star (μ-star) copolymers combines ring-opening polymerization (ROP), styrenics-assisted atom transfer radical coupling (SA ATRC), and atom transfer radical polymerization (ATRP). nih.govmdpi.com This multi-step process can be summarized as:
ROP of ε-caprolactone (CL): A PCL chain with a hydroxyl end group (PCL-OH) is first synthesized. mdpi.com
Chain-end Modification: The terminal hydroxyl group is converted to an ATRP initiator, typically by acylation with 2-bromoisobutyryl bromide, to yield a PCL macroinitiator (PCL-Br). mdpi.com
ATRP of a Second Monomer: The PCL-Br macroinitiator is used to polymerize a second monomer, such as tert-butyl acrylate (B77674) (tBA), creating a diblock copolymer.
Star Formation via SA ATRC: The final step involves coupling the diblock copolymers to form the miktoarm star structure. nih.gov
Following this methodology, well-defined miktoarm star copolymers such as PCL-μ-Polystyrene (PCL-μ-PSt) and PCL-μ-Poly(tert-butyl acrylate) (PCL-μ-PtBA) have been successfully synthesized and characterized using techniques like gel permeation chromatography (GPC) and nuclear magnetic resonance (¹H NMR). nih.govmdpi.com
Another approach involves synthesizing an A2B2-type miktoarm star copolymer with two PCL arms and two arms of another polymer, such as poly(cyclohexene oxide) (PCHO). This synthesis employed ROP to create a two-arm PCL with a functional end group, which was then modified through bromination and azidation. This functionalized PCL was subsequently used in click chemistry and photoinduced cationic polymerization to build the final A2B2 star structure. researchgate.net
Table 3: Synthesis Strategies for PCL-Based Miktoarm Star Copolymers
Post-Polymerization Modification of Poly(ε-Caprolactone)
Post-polymerization modification refers to the chemical alteration of the PCL polymer after its synthesis. This approach is advantageous as it avoids the often complex synthesis of functionalized monomers. nih.gov However, modifying PCL post-synthesis presents significant challenges due to the absence of reactive functional groups along its aliphatic polyester (B1180765) backbone and the potential for hydrolysis of its ester linkages during modification reactions. nih.gov
Several methods have been developed to overcome these challenges:
Anionic Modification: This is a powerful technique for functionalizing the PCL chain. nih.gov It involves a two-step, one-pot reaction where a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), is used to deprotonate the α-position of the carbonyl group, creating a macropolycarbanion (PCL⁻). This reactive intermediate can then undergo electrophilic substitution with various reagents. A drawback of this method is the potential for ester bond cleavage, leading to a decrease in molar mass. The degree of substitution is also often limited to below 20%, attributed to the steric hindrance of the macropolycarbanion. nih.gov
Surface Modification: This strategy is particularly useful when only the surface properties of a PCL-based object need to be altered, leaving the bulk properties like mechanical strength intact. nih.gov Common methods include surface hydrolysis with a base to introduce carboxylate and hydroxyl groups, aminolysis, or treatment with UV or plasma. nih.gov Another technique involves creating a surface layer of PCL hydroperoxides via ozone treatment, which can then initiate the radical polymerization of a functional monomer from the surface, a process known as "grafting from". acs.org
Reactive Extrusion: In this method, functional groups like maleic anhydride (B1165640) are grafted onto the PCL chain in the presence of an initiator such as dicumyl peroxide. nih.gov While potentially scalable, reactive extrusion often requires harsh experimental conditions and can be difficult to control, which may not be suitable for many chemical reactions. nih.gov
Chemical Treatment: PCL can be chemically treated to alter its properties. For example, treatment with potassium permanganate (B83412) (KMnO₄) has been used to modify electrospun PCL membranes. This process was shown to tune the degradation rate of the material by significantly decreasing the number-average molecular weight (Mn) of the polymer with longer treatment times, while having a minimal impact on the fibrous morphology. nih.govacs.org
Degradation Mechanisms and Kinetics of Poly ε Caprolactone Systems
Hydrolytic Degradation Pathways of Poly(ε-Caprolactone)
The primary mechanism for the breakdown of PCL in an aqueous environment is hydrolytic degradation, which involves the cleavage of the ester linkages in the polymer backbone. nih.govmdpi.com This process can be catalyzed by both acids and bases and is significantly influenced by the polymer's structural characteristics.
The hydrolysis of the ester bonds in PCL can proceed through either acid-catalyzed or base-catalyzed pathways. sapub.orgchemistrysteps.com
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester group is protonated, which increases the electrophilicity of the carbonyl carbon. chemistrysteps.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org This is a reversible process, and to drive the reaction towards hydrolysis, an excess of water is typically required. chemistrysteps.comlibretexts.org Studies have shown that the type of acid can influence the degradation rate, with monoprotic acids like hydrochloric acid potentially leading to a faster degradation process compared to polyprotic acids like sulfuric acid. sapub.org
Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is generally a more rapid and irreversible process compared to acid-catalyzed hydrolysis. sapub.orgchemistrysteps.com The hydroxide (B78521) ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon of the ester. masterorganicchemistry.com This leads to the formation of a carboxylic acid and an alcohol. chemistrysteps.com Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate salt, which makes the reaction essentially irreversible. chemistrysteps.commasterorganicchemistry.com Research has demonstrated that in the presence of sodium hydroxide (NaOH) at elevated temperatures, PCL can be completely degraded. sapub.org For instance, after 30 minutes in NaOH at 120°C and 140°C, PCL was degraded by 94.60% and 100%, respectively. sapub.org
| Condition | Temperature (°C) | Degradation Time (min) | Weight Loss (%) |
|---|---|---|---|
| Sulfuric Acid | 120 | 30 | 25.00 |
| Sulfuric Acid | 140 | 30 | 36.31 |
| Sodium Hydroxide | 120 | 30 | 94.60 |
| Sodium Hydroxide | 140 | 30 | 100 |
The architecture of the PCL polymer plays a crucial role in its hydrolytic degradation kinetics. qut.edu.au
Molecular Weight: The initial molecular weight of PCL has a significant impact on its degradation rate. qut.edu.auresearchgate.net Lower molecular weight PCL generally degrades faster than high molecular weight PCL. researchgate.net However, some research suggests that the rate of molecular weight decrease can be consistent regardless of the initial value, with a linear decrease observed in vitro. qut.edu.au
The chemical nature of the polymer chain end-groups can influence the initiation and rate of hydrolytic degradation. qut.edu.au For instance, hydrophilic end-groups can facilitate water absorption, potentially accelerating the hydrolysis process. Conversely, hydrophobic end-groups may slow down the initial stages of degradation. The synthesis method of PCL can determine the end-group chemistry, which in turn affects its degradation profile. qut.edu.au
Enzymatic Degradation of Poly(ε-Caprolactone)
PCL is susceptible to enzymatic degradation by various microorganisms and their enzymes, particularly lipases and cutinases. nih.govfrontiersin.org This process is generally faster than abiotic hydrolytic degradation. nih.gov The enzymes catalyze the hydrolysis of the ester bonds in the PCL backbone. frontiersin.org
The degradation often proceeds via surface erosion, where the enzyme acts on the surface of the polymer. nih.gov The rate of enzymatic degradation is influenced by factors such as the type and concentration of the enzyme, temperature, and pH. frontiersin.org For example, two different PCL-degrading enzymes purified from Pseudomonas hydrolytica sp. DSWY01T, a cutinase (PCLase I) and a lipase (B570770) (PCLase II), exhibited optimal activity at different temperatures (50°C and 40°C, respectively) and pH values (9.0 and 10.0, respectively). frontiersin.org
Similar to hydrolytic degradation, the amorphous regions of PCL are preferentially degraded by enzymes. nih.gov This leads to an initial increase in the crystallinity of the remaining polymer. nih.gov The molecular weight of the PCL also influences the rate of enzymatic degradation, with an increase in molecular weight generally leading to a decreased degradation rate, possibly due to increased chain entanglement that limits enzyme access. mdpi.com
| Enzyme | Type | Optimal Temperature (°C) | Optimal pH |
|---|---|---|---|
| PCLase I | Cutinase | 50 | 9.0 |
| PCLase II | Lipase | 40 | 10.0 |
Photodegradation Mechanisms of Poly(ε-Caprolactone)
Exposure to ultraviolet (UV) radiation, particularly in the UV-B range (290-320 nm), can induce the photodegradation of PCL. scielo.brscielo.br This process involves the absorption of UV photons, leading to the generation of free radicals and subsequent chain scission and crosslinking reactions. scielo.brconfer.cz
UV-B radiation has been shown to significantly affect the properties of PCL. scielo.brscielo.br Upon exposure, a notable decrease in the elongation at break and an increase in the elastic modulus are observed, indicating that the material becomes more rigid and brittle. scielo.brresearchgate.net Infrared spectroscopy (FTIR) reveals the formation of new carbonyl groups, a hallmark of photo-oxidative degradation. scielo.brscielo.br
The degradation process can also lead to an increase in the degree of crystallinity, a phenomenon known as chemi-crystallization. scielo.brscielo.br This occurs because the chain scission primarily happens in the amorphous regions, allowing the resulting shorter chains to reorganize into more ordered crystalline structures. scielo.br Morphological analysis often reveals the formation of microcracks on the surface of the irradiated specimens, and the degradation is suggested to occur through a bulk erosion mechanism. scielo.brscielo.br
| Exposure Time (weeks) | Elastic Modulus Increase (%) | Elongation at Break Decrease (%) |
|---|---|---|
| 1 | ~48 | 80 |
| 2 | ~48 | 94 |
Chemi-Crystallization Phenomena during Photodegradation
The photodegradation of Poly(ε-caprolactone) (PCL) involves a notable phenomenon known as chemi-crystallization. When PCL is exposed to ultraviolet (UV) radiation, particularly UV-B, chain scission occurs primarily in the amorphous regions of the polymer. scielo.brresearchgate.net This breakage of polymer chains creates shorter, more mobile molecular fragments. Provided these fragments have sufficient mobility, they can reorganize and rearrange themselves into new crystalline structures. scielo.brresearchgate.net
In Vitro and In Vivo Degradation Kinetics of Poly(ε-Caprolactone)
The degradation kinetics of PCL differ significantly between in vitro and in vivo environments. PCL is recognized for its slow degradation rate, which can take from a few months to several years, depending on various factors. frontiersin.orgmdpi.com
In Vitro Degradation: In laboratory settings, PCL degradation is typically studied under simulated physiological conditions, such as in phosphate-buffered saline (PBS) at 37°C. mdpi.com Under these conditions, the primary degradation mechanism is non-enzymatic hydrolysis of its aliphatic ester bonds. mdpi.commdpi.com This process is generally slow due to the hydrophobic nature of PCL, which limits water penetration into the polymer matrix. mdpi.comnih.gov The degradation often begins in the amorphous regions, leading to an initial increase in crystallinity as these less-ordered domains are consumed. mdpi.commdpi.com Studies on PCL multifilament yarn in PBS showed a mass loss of only 4.8% over 32 weeks. mdpi.com
In Vivo Degradation: When implanted in a living organism, the degradation of PCL is considerably faster than in vitro hydrolytic degradation. mdpi.comnih.gov This acceleration is primarily due to the presence of enzymes, such as lipases, which can catalytically hydrolyze the ester bonds. nih.govmdpi.com For instance, in vitro studies that include lipase in the medium show a dramatically increased degradation rate, with electrospun PCL meshes losing up to 97% of their weight. nih.govresearchgate.net In vivo studies in rats have confirmed that degradation is faster than in standard in vitro tests without enzymes. nih.gov However, the in vivo degradation rate can still be slower than in vitro enzymatic studies, indicating a complex interplay of factors within the biological environment. nih.govresearchgate.net Analysis of PCL degradation trends has shown that the molecular weight tends to decrease at a linear rate in vitro, while it follows an exponential rate of decrease in vivo. qut.edu.au
Bulk Erosion vs. Surface Erosion Mechanisms
The degradation of PCL can proceed via two distinct mechanisms: bulk erosion and surface erosion. The dominant mechanism is determined by the relative rates of water diffusion into the polymer and the chemical reaction (hydrolysis) of the polymer chains. wikipedia.org
Bulk Erosion: This mechanism occurs when the rate of water diffusion into the polymer matrix is faster than the rate of hydrolytic chain cleavage. wikipedia.org Water penetrates the entire volume of the polymer, leading to degradation throughout the material, both on the surface and in the interior. nih.govwikipedia.org This results in a decrease in molecular weight throughout the polymer before significant mass loss is observed. nih.gov Hydrolytic degradation of PCL, for example in PBS, is a classic example of bulk erosion. nih.govresearchgate.net Photodegradation is also suggested to occur via a bulk erosion mechanism. scielo.brpaperity.org
Surface Erosion: In contrast, surface erosion occurs when the rate of polymer degradation is faster than the rate of water penetration into the bulk. wikipedia.org Degradation is confined to the exterior surface of the material, which gradually recedes over time. nih.gov A key characteristic of surface erosion is a significant loss of mass with very little change in the molecular weight of the bulk polymer. researchgate.net This type of erosion is typical for PCL degradation in the presence of enzymes (enzymatic degradation), where the enzymes act primarily on the accessible surface of the polymer. nih.govresearchgate.net The erosion mechanism can also be influenced by environmental pH; under basic conditions (e.g., pH 13), PCL can exhibit surface erosion, whereas physiological conditions (pH 7.4) lead to bulk erosion. acs.org
Correlation of Degradation Rate with Polymer Formulation and Environment
The rate at which PCL degrades is not intrinsic but is strongly correlated with both its formulation and the surrounding environment. Key factors include molecular weight, crystallinity, geometry, and environmental conditions like temperature, pH, and enzymatic activity. frontiersin.orgresearchgate.net
Polymer Formulation:
Molecular Weight: The initial molecular weight of the polymer plays a significant role. frontiersin.org Generally, lower molecular weight PCL degrades faster. researchgate.net However, some analysis suggests that the molecular weight of PCL decreases at a consistent rate regardless of the initial value. qut.edu.au
Crystallinity: The semi-crystalline nature of PCL means it has both amorphous and crystalline regions. Degradation, particularly hydrolysis, initiates preferentially in the more accessible amorphous regions. mdpi.commdpi.com This can lead to an initial increase in the degree of crystallinity as the amorphous parts are eroded. mdpi.com Consequently, polymers with a higher initial degree of crystallinity are expected to degrade more slowly. researchgate.net
Geometry and Surface Area: The physical form of the PCL implant heavily influences degradation. frontiersin.org Materials with a higher surface-area-to-volume ratio, such as electrospun nanofibers or scaffolds with high porosity, exhibit faster degradation rates because a larger surface is exposed to the degrading environment. nih.govnih.gov
Environmental Factors:
Temperature: Higher temperatures accelerate the hydrolytic degradation process. researchgate.net Accelerated degradation studies are often performed at elevated temperatures (e.g., 50°C) to observe changes over a shorter timeframe. nih.gov
pH: The pH of the surrounding medium can catalyze hydrolysis. Degradation is significantly accelerated in basic solutions (e.g., NaOH) compared to physiological pH. acs.orgnih.gov The acidic byproducts of polyester (B1180765) degradation can also lead to an autocatalytic effect, though this is more pronounced in polymers like PLA than in PCL. researchgate.netnih.gov
Enzymatic Activity: As noted, the presence of enzymes like lipase dramatically increases the degradation rate of PCL by switching the mechanism from slow bulk hydrolysis to faster surface erosion. mdpi.comnih.govmdpi.com
The following table summarizes the key correlations between PCL degradation rates and various influencing factors.
Table 1: Factors Influencing Poly(ε-Caprolactone) Degradation Rate| Factor | Influence on Degradation Rate | Mechanism/Reason |
|---|---|---|
| Polymer Formulation | ||
| Molecular Weight | Higher MW generally leads to slower degradation. frontiersin.org | Longer polymer chains require more cleavage events to reduce molecular weight and lose mass. |
| Crystallinity | Higher crystallinity leads to slower degradation. researchgate.net | Degradation initiates in the more accessible amorphous regions; crystalline domains are more resistant to water/enzyme penetration. mdpi.com |
| Surface Area/Porosity | Higher surface area/porosity leads to faster degradation. nih.gov | Provides a larger area for interaction with water and/or enzymes. |
| Environmental Conditions | ||
| Temperature | Higher temperature leads to faster degradation. researchgate.net | Increases the rate of hydrolytic reactions. |
| pH | Accelerated in highly acidic or basic conditions. acs.org | Hydrolysis of ester bonds is catalyzed by H+ or OH- ions. |
| Enzymatic Activity | Presence of enzymes (e.g., lipase) leads to much faster degradation. nih.gov | Enzymes catalytically cleave ester bonds, often via a surface erosion mechanism. |
Influence of Blending and Composites on Poly(ε-Caprolactone) Degradation Profiles
The inherently slow degradation rate of PCL can be modified by blending it with other polymers or incorporating fillers to create composites. This strategy is often employed to tailor the degradation profile for specific applications.
PCL Blends:
Blending with Hydrophilic Polymers: Incorporating hydrophilic polymers can accelerate PCL degradation. Blends with thermoplastic starch (TPS) show an increased degradation rate because the readily biodegradable starch component is degraded first, which increases the surface area of the PCL matrix and enhances its accessibility to enzymes and water. frontiersin.org Similarly, blending with poly(ethylene glycol) (PEG) increases hydrophilicity and accelerates degradation. kpi.ua
Blending with Other Polyesters: When blended with polyesters like poly(lactic acid) (PLA), the degradation behavior is complex and depends on the blend morphology and miscibility. researchgate.netnih.gov Generally, the addition of PLA can accelerate the degradation of the blend compared to pure PCL. researchgate.netnih.gov In some PCL/PLA copolymer systems, the degradation rate can exceed that of either homopolymer, particularly at specific compositions (e.g., PLLA content >40%). nih.gov Conversely, blending PCL with polycarbonate (PC) has been shown to decrease the degradation rate. researchgate.net
PCL Composites:
Incorporation of Ceramics: The addition of ceramic fillers, such as hydroxyapatite (B223615) (HA), β-tricalcium phosphate (B84403) (TCP), and bioglass, is common in bone tissue engineering. These composites often exhibit altered degradation kinetics. nih.gov For instance, PCL composites containing bioglass or HA have been shown to degrade faster than pure PCL in accelerated degradation studies. nih.gov The increased degradation can be attributed to the hydrophilic nature of the ceramic particles and the increased interfacial area between the filler and the polymer matrix.
Influence on Crystallinity: Fillers can act as nucleating agents, potentially altering the crystallinity of the PCL matrix, which in turn affects the degradation rate. frontiersin.org However, the effect is not always straightforward. For example, in PCL/TPS blends, the addition of starch was found to have a negligible effect on the final crystallinity of PCL, suggesting that morphology and the degradability of the second component were more dominant factors. frontiersin.org
The following table provides examples of how blending or creating composites affects the degradation of PCL.
Table 2: Effect of Blends and Composites on PCL Degradation| Blend/Composite Component | Effect on PCL Degradation Rate | Primary Reason |
|---|---|---|
| Thermoplastic Starch (TPS) | Increased frontiersin.org | Rapid degradation of hydrophilic starch increases PCL surface area and water access. |
| Poly(lactic acid) (PLA) | Generally Increased researchgate.netnih.gov | Preferential hydrolysis of PLA segments and altered morphology. |
| Poly(ethylene glycol) (PEG) | Increased kpi.ua | Introduction of hydrophilic PEG segments enhances water sorption. |
| Polycarbonate (PC) | Decreased researchgate.net | Increased hydrophobicity and phase incompatibility shielding PCL. |
| Hydroxyapatite (HA) / Bioglass | Increased nih.gov | Hydrophilic nature of ceramic fillers promotes water penetration. |
Advanced Biomedical Applications of Poly ε Caprolactone
Poly(ε-Caprolactone) in Tissue Engineering Scaffolds
PCL's mechanical strength and biodegradability make it a key component in composite scaffolds for tissue engineering. mdpi.com These scaffolds are designed to mimic the native extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation. nih.govlidsen.com
Bone Tissue Engineering Scaffolds (e.g., Osteogenic Differentiation, Hydroxyapatite (B223615) Composites)
PCL scaffolds are a cornerstone in bone tissue engineering, aiding in the restoration of injured bone tissue. nih.gov They promote the osteogenic growth of mesenchymal stem cells by creating a microenvironment that encourages cells to differentiate into osteoblasts, the cells responsible for bone formation. lidsen.com Studies have shown that PCL scaffolds can enhance osteogenic differentiation of stem cells. lidsen.com
To improve the bioactivity and mechanical properties of PCL scaffolds for bone regeneration, they are frequently combined with bioceramics such as hydroxyapatite (HAp). lidsen.comfrontiersin.orgmdpi.comresearchgate.netmdpi.com HAp is a calcium phosphate (B84403) crystal that is a major mineral component of bone and teeth. mdpi.comnih.govcenmed.com The addition of HAp nanoparticles can increase differentiation, bone cell proliferation, and mineral deposition, accelerating bone tissue formation. frontiersin.org For instance, PCL/HAp composite scaffolds have demonstrated enhanced osteogenic differentiation of human adipose-derived stem cells, showing higher alkaline phosphatase activity, calcium deposition, and expression of osteogenic genes. mdpi.comacs.org
The mechanical properties of PCL/HAp composites can be tailored by adjusting the ratio of PCL to HAp and the fabrication method. mdpi.com For example, 3D printed PCL/HAp scaffolds with varying HAp concentrations have been fabricated and characterized for their mechanical and biological properties. mdpi.comrsc.org Studies have shown that increasing HAp content can enhance matrix formation. rsc.org
Cartilage Tissue Engineering
PCL is considered a suitable material for articular cartilage tissue regeneration due to its bioresorbable nature, controlled biodegradation, and mechanical properties. researchgate.net While native PCL can have low cell adherence, its properties can be enhanced by combining it with natural polymers to increase hydrophilicity and improve cell attachment. researchgate.net PCL scaffolds can promote stem cell differentiation and proliferation for cartilage formation. nih.gov
Research has explored the use of PCL scaffolds with mesenchymal stem cells (MSCs) and differentiation factors like transforming growth factor-beta 3 (TGFβ3) to enhance articular cartilage formation. nih.gov Surface modification techniques, such as treatment with ozone, have been employed to improve the hydrophilic properties of electrospun PCL scaffolds, leading to enhanced cell attachment and proliferation. nih.gov Blends of PCL with other polymers like Poly Lactic-co-Glycolic Acid (PLGA) have also shown promise for cartilage tissue engineering, offering a balance of mechanical properties and biocompatibility. mdpi.com
Soft Tissue Engineering (e.g., Nerve Regeneration, Rectal Anastomosis Reinforcement)
PCL's versatility extends to soft tissue engineering applications, including nerve regeneration. While not explicitly detailed in the provided search results, PCL's biocompatibility and ability to be processed into various structures, such as nanofibers, make it a potential candidate for nerve guidance conduits.
In the context of rectal anastomosis reinforcement, a study investigated the use of a PCL scaffold as reinforcement for circular stapled rectal anastomosis in a piglet model. nih.govresearchgate.netresearchgate.net The study aimed to assess if the PCL scaffold could increase tensile strength and improve healing. nih.govresearchgate.net However, the results indicated that the incorporation of a PCL scaffold did not increase anastomotic tensile strength and showed impaired histologically assessed wound healing in piglets. nih.govresearchgate.netsemanticscholar.org Another study using a staple line incorporated PCL scaffold in porcine bowels for small intestinal anastomoses reported a significantly higher maximal tensile strength compared to the control. medrxiv.org
Advanced Scaffold Fabrication Techniques for PCL
Advanced fabrication techniques are crucial for creating PCL scaffolds with controlled architecture, porosity, and mechanical properties that mimic native tissues. mdpi.comnih.gov
Electrospinning is a widely used technique for fabricating nanofibrous scaffolds from PCL. mdpi.comnih.gov This method allows for the creation of structures with a high surface area-to-volume ratio and interconnected pores, resembling the extracellular matrix. nih.gov Electrospun PCL-based scaffolds can consist of single or blended-composition nanofibers. mdpi.com
The properties of electrospun PCL scaffolds, including nanofiber diameter, composition, mechanical properties, biocompatibility, and porosity, are tunable by adjusting the electrospinning parameters and incorporating additional materials. mdpi.comnih.gov While pure PCL nanofibers may have lower cell adherence due to hydrophobicity, blending with materials like gelatin or polyethylenimine (PEI) can enhance cell attachment and proliferation. nih.govresearchgate.net
3D printing, particularly extrusion-based techniques, is extensively applied in fabricating PCL scaffolds for bone tissue engineering due to PCL's low melting point and good processability. mdpi.commdpi.comnih.gov This technology allows for the precise design and production of scaffolds with complex geometries, high porosity, and controllable pore networks. mdpi.comnih.govaccscience.comnih.gov
Surface Modification of PCL Scaffolds for Enhanced Bioactivity (e.g., Ion Implantation, Biomimetic Extracellular Matrices)
While PCL is biocompatible, its hydrophobic nature and lack of specific functional groups can limit cellular interactions. nih.gov Surface modification techniques are employed to enhance the bioactivity and cellular compatibility of PCL scaffolds. One approach involves modifying the surface with extracellular components or mimicking synthetic peptides, such as arginine-glycine-aspartic acid (RGD), fibronectin, or gelatin. nih.gov This can be achieved through techniques like plasma deposition or chemical grafting. nih.gov
Another strategy involves creating biomimetic extracellular matrices on the scaffold surface. This can include the deposition of calcium phosphate layers, similar to the inorganic phase of bone, through processes involving surface modification followed by immersion in solutions containing calcium and phosphate ions or simulated body fluid (SBF). nih.govuminho.pt For instance, treating PCL nanofiber meshes with an aqueous NaOH solution followed by immersion in calcium and phosphate solutions can promote the precipitation of calcium-phosphate nuclei. uminho.pt Biomimetic coatings can also be developed by overlaying PCL scaffolds with decellularized matrices from cells like adipose-derived mesenchymal stromal cells. x-mol.netfrontiersin.orgresearchgate.netmdpi.com These modified surfaces have shown improved cell adhesion, proliferation, and differentiation. nih.govfrontiersin.orgresearchgate.net Ion implantation and oxygen plasma treatment are other methods used to modify the surface chemistry of PCL scaffolds, increasing hydrophilicity and promoting cell adhesion and proliferation. nih.govd-nb.info
Organ-Specific Tissue Engineering Applications (e.g., Tarsal Plate)
PCL scaffolds are being investigated for tissue engineering applications in specific organs, such as the tarsal plate. Tarsal plate regeneration presents a challenge due to its complex structure and lipid secretion function. x-mol.netfrontiersin.org Three-dimensional (3D) printing technology has been utilized to fabricate PCL scaffolds that mimic the structure of the tarsal plate. x-mol.netfrontiersin.orgresearchgate.netresearchgate.net These 3D-printed PCL scaffolds can be further modified, for example, by coating them with a decellularized matrix derived from adipose-derived mesenchymal stromal cells. x-mol.netfrontiersin.orgresearchgate.net Studies have shown that seeding immortalized human sebocytes onto these modified PCL scaffolds can result in the secretion of neutral lipids, a function of native meibocytes found in the tarsal plate. x-mol.netresearchgate.net In vitro and in vivo experiments have indicated good biocompatibility and enhanced sebocyte proliferation and lipid secretion on these modified PCL scaffolds, suggesting their potential as a substitute for tarsal plate tissue engineering. x-mol.netresearchgate.net
Poly(ε-Caprolactone) in Advanced Drug Delivery Systems
PCL is widely used in advanced drug delivery systems due to its biocompatibility, biodegradability, and ability to provide controlled and sustained drug release. scielo.org.zanih.govmdpi.com
Controlled and Sustained Drug Release Mechanisms
Drug release from PCL matrices is primarily controlled by diffusion and the slow hydrolytic degradation of the polymer. scielo.org.zamdpi.com PCL's semi-crystalline structure and low glass transition temperature contribute to its permeability, making it suitable for delivering low molecular weight drugs. scielo.org.za Its slow degradation rate compared to other biodegradable polymers like poly(L-lactide) and poly(lactide-co-glycolide) allows for sustained drug release over extended periods, ranging from months to years, depending on the molecular weight and implant design. scielo.org.zanih.govmdpi.comnih.govuliege.bearvojournals.org Drug distribution within the polymer matrix significantly influences the release rate. scielo.org.za By embedding drug-loaded PCL microspheres within a hydrogel matrix, different release mechanisms (diffusion through the polymer matrix and diffusion through the hydrogel) can be combined to tune the release profile, potentially achieving zero-order kinetics for a significant duration. uliege.be
Poly(ε-Caprolactone)-Based Nanocarriers (e.g., Polymeric Micelles, Nanogels, Nanocapsules)
PCL is a key component in the formulation of various nanocarriers for drug delivery, including polymeric micelles, nanogels, and nanocapsules. frontiersin.orgnih.govresearchgate.netrsc.org
Polymeric Micelles: These are formed by the self-assembly of amphiphilic block copolymers, often containing a hydrophobic PCL block and a hydrophilic block like poly(ethylene glycol) (PEG). frontiersin.orgmdpi.com This self-assembly results in a core-shell structure, where the hydrophobic PCL core can encapsulate hydrophobic drugs, protecting them and enhancing their solubility and bioavailability. mdpi.com The hydrophilic shell provides stability in aqueous environments and can prevent enzymatic degradation. mdpi.com
Nanogels: These are three-dimensional, cross-linked hydrophilic polymer networks capable of absorbing large amounts of water. frontiersin.org PCL can be incorporated into nanogel formulations, contributing to the structure and influencing drug release. frontiersin.orgresearchgate.net Their high swelling property and porous structure allow for high drug loading capacity and controlled release. frontiersin.orgrsc.org
Nanocapsules: These consist of a polymeric membrane, which can be formed from PCL, surrounding an inner core that can contain a liquid or solid drug. nih.govrsc.org Nanocapsules formed by interfacial deposition of hydrophobic polymers like PCL around drug solutions can create a polymeric shell that controls drug release, often dependent on polymer degradation kinetics. nih.gov The shell protects the encapsulated drug and can regulate the diffusion of substances. rsc.org
These PCL-based nanocarriers offer advantages such as improved drug solubility, enhanced stability, reduced toxicity, and the potential for targeted delivery. frontiersin.orgnih.govresearchgate.netmdpi.com
Poly(ε-Caprolactone) in Implantable Drug-Eluting Devices
PCL's slow degradation rate and mechanical properties make it an excellent material for fabricating implantable drug-eluting devices designed for long-term, localized drug delivery. scielo.org.zanih.govmdpi.comuliege.bearvojournals.orgwikipedia.orgnih.govdiva-portal.org These devices can be designed in various forms, such as films, rods, or cylinders, and are implanted at the target site to release the drug continuously over an extended period. wikipedia.orgnih.govdiva-portal.orgresearchgate.net PCL implants can be loaded with a variety of drugs, including contraceptives, anti-inflammatory agents, and growth factors. scielo.org.zauliege.bearvojournals.orgwikipedia.org The release profile from these implants is primarily controlled by drug diffusion through the polymer matrix and the slow hydrolytic degradation of PCL. scielo.org.zaarvojournals.org Studies have demonstrated that PCL implants can provide sustained drug release for several months or even years, offering a promising alternative to frequent systemic drug administration and potentially minimizing side effects while increasing patient compliance. scielo.org.zaarvojournals.orgnih.govresearchgate.net Examples include PCL implants for contraceptive delivery and intravitreous implants for sustained ocular drug release. scielo.org.zaarvojournals.org
Targeted Drug Delivery Approaches utilizing PCL Formulations
Targeted drug delivery aims to concentrate therapeutic agents at specific sites within the body, thereby increasing efficacy and minimizing exposure to healthy tissues kashanu.ac.ir. PCL-based formulations are being extensively explored for targeted drug delivery due to their tailorable properties and ability to encapsulate a wide range of drugs biotech-asia.orgnih.gov.
Various strategies are employed to achieve targeted delivery using PCL formulations:
Passive Targeting: This approach leverages the inherent physiological characteristics of the target site. For instance, in cancer therapy, nanoparticles in the size range of 10-100 nm can accumulate passively in tumor tissues through the enhanced permeability and retention (EPR) effect, where the tumor vasculature is leaky and lymphatic drainage is impaired frontiersin.orgencyclopedia.pub. PCL nanoparticles, often with particle sizes less than 100 nanometers, can utilize this effect for tumor accumulation bocsci.com.
Active Targeting: This strategy involves functionalizing the surface of PCL carriers with specific ligands that can bind to receptors overexpressed on target cells or tissues. This allows for more selective uptake and accumulation at the desired site, bypassing sole reliance on the EPR effect frontiersin.org. Ligands such as peptides, polysaccharides, and antibodies have been explored for conjugating to PCL formulations to enhance targeting efficiency frontiersin.orgsemanticscholar.orgresearchgate.net. For example, studies have investigated conjugating transferrin (Tf) to PCL-based nanoparticles for targeting breast cancer cells expressing transferrin receptors (TfR) nih.gov.
Stimuli-Responsive Release: Incorporating stimuli-responsive elements into PCL formulations allows for on-demand drug release triggered by specific internal or external cues present at the target site. This can include changes in pH, redox potential, temperature, light, or magnetic fields acs.orgnih.gov. For instance, pH-sensitive PCL-based micelles have been developed to release encapsulated drugs in the acidic environment of tumor cells encyclopedia.pub. Similarly, redox-responsive linkages have been incorporated into PCL copolymers to facilitate drug release in the reducing environment of cancer cells acs.org. Magnetic nanoparticles have also been combined with PCL copolymers to enable targeted delivery using an external magnetic field kashanu.ac.irnih.gov.
PCL's ability to form various nanocarrier structures like nanoparticles, microspheres, micelles, and polymer-drug conjugates is crucial for targeted delivery biotech-asia.orgnih.govresearchgate.netrsc.org. These structures can encapsulate hydrophobic drugs within their core, enhancing solubility and stability in the bloodstream nih.govfrontiersin.org. The properties of these formulations, such as particle size, surface charge, and the presence of targeting ligands, significantly influence their biodistribution and cellular uptake encyclopedia.pub.
Detailed research findings highlight the effectiveness of PCL-based formulations in targeted drug delivery. For example, studies have shown that arabinosylcytosine-loaded PCL nanoparticles exhibited a significantly lower IC50 value on cancer cells compared to the pure drug, indicating improved efficacy and reduced toxicity frontiersin.org. In another study, tamoxifen-loaded polyethylene (B3416737) oxide-modified PCL nanoparticles demonstrated increased drug accumulation within tumors over time biotech-asia.org.
The release kinetics from PCL-based systems can be controlled by factors such as the molecular weight of the PCL, the architecture of the polymer (e.g., multi-arm), and the presence of copolymers or additives brieflands.commdpi.commdpi.com. While PCL itself exhibits slow degradation, making it suitable for long-term delivery, modifications and copolymerization with other polymers can tailor the degradation rate and drug release profile brieflands.comresearchgate.net.
The following table summarizes some research findings on targeted drug delivery using PCL formulations:
| PCL Formulation Type | Encapsulated Drug(s) | Targeting Strategy | Key Findings | Source |
| PCL Nanoparticles | Arabinosylcytosine | Passive (EPR effect) | Lower IC50 on cancer cells compared to free drug, controlled release. | frontiersin.org |
| Polyethylene oxide-modified PCL Nanoparticles | Tamoxifen | Passive (EPR effect) | Increased drug accumulation in tumors. | biotech-asia.org |
| PEG-PCL Micelles | Lipiodol | Passive (EPR effect) | High encapsulation efficiency (approx. 71%), stability, affinity, and cytotoxicity towards HepG2 cells. | mdpi.com |
| Spermine-modified PEG-PCL Micelles | Doxorubicin | Active (Spermine targeting) | Improved drug accumulation in lungs and tumors, enhanced targeting efficiency through combined passive and active mechanisms. | frontiersin.org |
| mPEG-b-PCL-DOX Nanoparticles | Doxorubicin (conjugated) | Passive (EPR effect) | Superior anti-tumor activity on HCT116 cells compared to free DOX. | frontiersin.org |
| PCL/chitosan nanofibers (embedding liposomes) | Paclitaxel (in liposomes) | Sustained Release | Sustained release for up to 30 days. | frontiersin.org |
| PCL-PEG1000-PCL copolymer with magnetic nanoparticles | Doxorubicin | Magnetic Targeting | High drug encapsulation yield (approx. 95%), superparamagnetic properties, effective as a carrier for anticancer drugs. | kashanu.ac.ir |
| Tf/P(CL-g-Py)-b-PCL CSNPs | Drug not specified | Active (Transferrin) | Effective targeting of MCF-7 cancer cells by binding to transferrin receptors. | nih.gov |
| pH-sensitive PEG-PCL micelles | Paclitaxel | Stimuli-Responsive (pH) | Strong toxicity against HepG2 cells due to pH-sensitive release. | encyclopedia.pub |
| Redox-responsive PEG-PCL copolymers | Chlorambucil, Methotrexate | Stimuli-Responsive (Redox) | Enhance drug delivery efficiency by enabling targeted release at tumor sites. | acs.org |
These studies demonstrate the versatility of PCL in developing targeted drug delivery systems with improved therapeutic outcomes.
Poly ε Caprolactone in Sustainable Materials Science and Engineering
Poly(ε-Caprolactone) as a Biodegradable Polymer in Environmental Contexts
Poly(ε-caprolactone) (PCL) is a synthetic aliphatic polyester (B1180765) recognized for its biodegradability in various bioactive environments. nih.gov This property is a key driver for its application in fields ranging from packaging and agriculture to medicine. livescience.iopolyeff.com The degradation of PCL is primarily a biological process, relying on the action of microorganisms found in diverse natural settings.
The primary mechanism of PCL biodegradation involves the hydrolysis of its ester bonds. nih.govnih.gov This process can be initiated by simple chemical hydrolysis, but it is significantly accelerated by enzymatic action from a wide array of microorganisms. nih.govresearchgate.net In biotic environments like soil, compost, and aquatic systems, microbes secrete enzymes that break down the polymer chain. nih.govornl.gov These enzymes, which include lipases, esterases, and cutinases, cleave the PCL chains into smaller, water-soluble molecules. livescience.iopolyeff.commdpi.com The initial degradation typically occurs on the surface of the material, leading to erosion and fragmentation. researchgate.net
A diverse range of microorganisms, including both bacteria and fungi, have been identified as capable of degrading PCL. mdpi.com Bacterial genera such as Pseudomonas, Streptomyces, and Alcaligenes faecalis, along with fungal species like Aspergillus oryzae and Fusarium spp., are known to efficiently break down this polymer. livescience.iopolyeff.com The degradation process ultimately converts the polymer into carbon dioxide, water, and biomass. researchgate.netmdpi.com The monomer, 6-hydroxyhexanoic acid, is a key intermediate in this process and can be metabolized by microorganisms through pathways like the citric acid cycle. nih.gov
The rate of PCL biodegradation is highly dependent on environmental conditions. Factors such as temperature, humidity, pH, and the abundance and type of microbial populations play a crucial role. livescience.ioresearchgate.net For instance, industrial composting conditions, characterized by temperatures around 58°C, can lead to rapid degradation, as this temperature is near the melting point of PCL, making the entire polymer structure more accessible to enzymes. nih.gov In contrast, degradation is slower in less microbially active environments or at lower temperatures. polyeff.comrsc.org Studies have shown varied degradation timelines, from a few weeks in active compost to several months or even years in certain soil or marine environments. nih.govacs.org The physical properties of the PCL item, such as its molecular weight, crystallinity, and thickness, also significantly influence the degradation speed. nih.gov
Table 1: Environmental Factors and Microbial Influence on PCL Biodegradation
| Factor | Influence on Biodegradation | Examples of Effective Microorganisms |
| Environment | Rate varies significantly: Compost > Seawater > Soil. researchgate.netmanchester.ac.uk | Pseudomonas spp., Streptomyces spp. polyeff.com |
| Temperature | Higher temperatures (e.g., 50-60°C) accelerate degradation. nih.govmanchester.ac.uk | Thermomyces lanuginosus manchester.ac.uk |
| Microbial Enzymes | Lipases, esterases, and cutinases hydrolyze ester bonds. livescience.iomdpi.com | Alcaligenes faecalis, Aspergillus oryzae polyeff.com |
| Polymer Properties | Lower molecular weight and crystallinity generally increase degradation rate. nih.gov | Rhizopus delemar, Fusarium spp. polyeff.com |
Development of Bio-Based ε-Caprolactone Production Routes
While PCL is biodegradable, its monomer, ε-caprolactone, is conventionally produced from petroleum-based feedstocks, specifically cyclohexanone. nih.govgoogle.com This reliance on fossil fuels presents environmental concerns, prompting significant research into sustainable, bio-based production pathways. The goal is to develop economically viable processes that utilize renewable raw materials. livescience.iobio4matpro.de
One of the most promising strategies involves chemoenzymatic synthesis, which combines chemical catalysis with biocatalysis. A notable route starts with phenol (B47542), which can be derived from renewable sources like lignin (B12514952). The phenol is first hydrogenated to cyclohexanol (B46403) using a chemical catalyst. livescience.ionih.gov Subsequently, the cyclohexanol undergoes a double oxidation to form ε-caprolactone, a reaction catalyzed by a combination of enzymes, such as alcohol dehydrogenase (ADH) and a Baeyer-Villiger monooxygenase (BVMO). livescience.io This enzymatic cascade uses oxygen as the reagent, offering a greener alternative to the peroxyacids used in conventional synthesis. nih.gov
Metabolic engineering of microorganisms is another key area of development for producing ε-caprolactone or its precursors. nih.govlbl.gov Researchers are engineering bacteria like Escherichia coli to synthesize various lactams and lactones from renewable carbon sources such as glucose. nih.gov For instance, pathways are being constructed to convert biomass-derived intermediates like 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid into ε-caprolactone. researchgate.netnih.gov A process model has been described for producing this compound from corn stover, which is hydrolyzed to sugars, converted to HMF, and then to this compound through catalytic hydrogenation. researchgate.net Another approach focuses on the biocatalytic conversion of lactones, which can be obtained from lignocellulosic biomass, into valuable precursors like 6-aminocaproic acid (6ACA), a direct precursor to caprolactam and related to the this compound structure. nih.govnih.gov
Additionally, researchers are exploring the direct use of biomass-derived molecules as starting points. For example, a multi-step process has been developed to convert β-pinene, a naturally occurring terpene, into a substituted ε-caprolactone. rsc.org Other efforts focus on using hydroxylated soybean oil as a macro-initiator for the ring-opening polymerization of ε-caprolactone, creating a bio-based PCL. researchgate.net These diverse routes highlight the intensive research aimed at shifting ε-caprolactone production from a petrochemical-based to a sustainable, bio-based platform. bio4matpro.de
Poly(ε-Caprolactone) Composites for Sustainable Applications (e.g., Lignin-Caprolactone Polymers)
To enhance the properties of PCL and increase its bio-based content, researchers are developing composites by blending it with natural polymers. Lignin, the second most abundant terrestrial biopolymer and a major byproduct of the paper and biorefinery industries, is a particularly promising candidate for this purpose. researchgate.netfrontiersin.org Incorporating lignin into PCL not only helps to valorize this industrial byproduct but can also impart new functionalities to the resulting material. osti.gov
The synthesis of lignin-PCL composites often involves grafting PCL chains onto the lignin structure. nih.gov This is typically achieved through the ring-opening polymerization of ε-caprolactone, where the hydroxyl groups present on the lignin molecule act as initiators. researchgate.netrsc.org This process creates lignin-grafted-poly(ε-caprolactone) (lignin-g-PCL) copolymers, which exhibit improved compatibility and dispersion compared to simple blends of the two polymers. nih.govresearchgate.net The reactivity for this copolymerization is influenced by the type of lignin, with studies showing that the reaction preferentially occurs at the aliphatic hydroxyl groups of lignin. researchgate.net
The addition of lignin affects the physicochemical properties of PCL. Generally, the incorporation of lignin reduces the melting temperature and crystallinity of the PCL matrix. nih.govresearchgate.net However, it can significantly enhance other properties. For instance, lignin is known for its antioxidant and UV-blocking capabilities, and its inclusion can impart these characteristics to the PCL composite. mdpi.comacs.org The mechanical properties of the composites can be tailored; while some studies report a decrease in tensile strength and elongation, others show an increase in modulus, indicating a stiffening effect. nih.govmdpi.comunesp.br Furthermore, lignin can improve the thermal stability of PCL. mdpi.com
These sustainable composites have a wide range of potential applications. They are being explored for use in advanced bioplastics, coatings, and biomedical devices. ornl.govresearchgate.netacs.org In tissue engineering, lignin-PCL composites are being investigated for creating scaffolds, as lignin can improve hydrophilicity and provides antioxidant properties. nih.govqub.ac.uk The enhanced properties and sustainable nature of lignin-PCL composites make them a key area of research for developing next-generation bio-based materials. frontiersin.org
Table 2: Properties of Lignin-Poly(ε-Caprolactone) Composites
| Property | Effect of Lignin Incorporation | Potential Sustainable Application |
| Thermal Stability | Generally increased. mdpi.com | High-performance bioplastics. researchgate.net |
| Mechanical Properties | Can increase stiffness (modulus), but may reduce tensile strength. nih.govmdpi.com | Reinforcement in composite materials. researchgate.netresearchgate.net |
| UV Resistance | Improved due to lignin's UV-blocking nature. acs.org | Protective coatings, agricultural films. ornl.gov |
| Antioxidant Activity | Significantly increased. mdpi.comqub.ac.uk | Active packaging, biomedical scaffolds. nih.govfrontiersin.org |
| Biodegradability | Can be tailored; lipase (B570770) hydrolyzability may be reduced. acs.org | Controlled-release materials. frontiersin.org |
Advanced Analytical and Characterization Techniques in Caprolactone Research
Spectroscopic Analysis of Poly(ε-Caprolactone) Structures
Spectroscopic methods are indispensable for elucidating the chemical structure and functional groups present in PCL.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of PCL, confirming the polymer's identity and providing details about its end-groups and the degree of polymerization. nih.govnih.gov
In ¹H NMR spectra of PCL, the protons of the repeating monomer unit exhibit characteristic chemical shifts. The signals corresponding to the methylene (B1212753) protons in the PCL backbone are typically observed in the range of 1.30 to 4.10 ppm. For instance, the protons of the methylene group adjacent to the oxygen of the ester group (-O-CH ₂-) appear as a triplet at approximately 4.06 ppm. The other three methylene groups in the caprolactone unit (-CH₂-CH₂-CH ₂-CH₂-CH ₂-C=O) show overlapping multiplets at around 1.65 ppm and 1.38 ppm, while the methylene group adjacent to the carbonyl group (-CH ₂-C=O) appears as a triplet around 2.31 ppm. nih.gov
¹³C NMR spectroscopy provides complementary information, with the carbonyl carbon of the ester group resonating at approximately 173.6 ppm. The carbon of the methylene group attached to the ester oxygen (-O-C H₂-) is found at around 64.2 ppm. The other carbon signals of the methylene groups in the chain appear at distinct positions, typically around 34.2 ppm, 28.4 ppm, 25.6 ppm, and 24.7 ppm. nih.gov Analysis of end-groups can also be performed, allowing for the calculation of number-average molecular weight (Mn). mdpi.com
Table 1: ¹H and ¹³C NMR Chemical Shifts for Poly(ε-caprolactone) in CDCl₃ Data sourced from multiple studies and may vary slightly based on solvent and experimental conditions.
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| -C(=O)- | - | ~173.6 |
| -O-CH ₂- | ~4.06 (triplet) | ~64.2 |
| -C(=O)-CH ₂- | ~2.31 (triplet) | ~34.2 |
| -O-CH₂-CH ₂- | ~1.65 (multiplet) | ~28.4 |
| -C(=O)-CH₂-CH ₂- | ~1.65 (multiplet) | ~25.6 |
| -CH₂-CH ₂-CH₂- | ~1.38 (multiplet) | ~24.7 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is routinely used to identify the characteristic functional groups within PCL. acs.orgyoutube.com The most prominent absorption band in the PCL spectrum is the sharp peak corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears around 1720-1730 cm⁻¹. nih.govmdpi.com
Other significant peaks include the asymmetric and symmetric stretching vibrations of the C-O-C bond, observed around 1240 cm⁻¹ and 1160-1190 cm⁻¹, respectively. nih.govresearchgate.net The stretching vibrations of the CH₂ groups are visible at approximately 2940 cm⁻¹ (asymmetric) and 2865 cm⁻¹ (symmetric). nih.gov The presence and shape of these peaks can also provide information on the crystallinity of the polymer, as some bands are sensitive to the amorphous or crystalline phases. bham.ac.uk For example, the C-O and C-C stretching vibrations in the crystalline phase can be seen at 1293 cm⁻¹, while those in the amorphous phase appear at 1157 cm⁻¹. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for Poly(ε-caprolactone) Data sourced from multiple studies and may vary based on sample preparation and crystallinity.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |
| ~2945 | Asymmetric stretching of CH₂ | Medium |
| ~2865 | Symmetric stretching of CH₂ | Medium |
| ~1725 | Carbonyl (C=O) stretching of ester | Strong, Sharp |
| ~1293 | C-O and C-C stretching (crystalline phase) | Medium |
| ~1240 | Asymmetric C-O-C stretching | Strong |
| ~1160 | Symmetric C-O-C stretching | Strong |
Chromatographic and Mass Spectrometric Characterization of Poly(ε-Caprolactone)
These techniques are essential for determining the molecular weight distribution and detailed structural composition of PCL, including end-groups and byproducts.
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution of polymers like PCL. wikipedia.org The method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, which can enter the pores of the column's stationary phase. wikipedia.org
GPC analysis provides crucial parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). resolvemass.ca The PDI value indicates the breadth of the molecular weight distribution; a value close to 1.0 suggests a narrow distribution, which is often desirable and indicative of a well-controlled polymerization. acs.org For PCL, typical PDI values can range from 1.1 to 2.0, depending on the synthesis method. nih.govmdpi.com The technique is sensitive to degradation, which often manifests as a decrease in molecular weight and a broadening of the distribution. researchgate.netnetzsch.com
Table 3: Example GPC Data for Different PCL Samples Illustrative data based on findings from various research articles. mdpi.comnetzsch.com
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |
| PCL - Virgin Resin | 73,810 | 114,600 | 1.556 |
| PCL - After Extrusion | 66,370 | 103,800 | 1.564 |
| PCL - High MW | 16,000 | 25,000 | 1.56 |
| PCL - Low MW | 5,000 | 8,000 | 1.60 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS)
MALDI-ToF MS is a soft ionization mass spectrometry technique that allows for the precise mass determination of large macromolecules with minimal fragmentation. acs.orgnih.gov It is highly effective for the detailed structural characterization of PCL, providing information on absolute molecular weights, end-group functionalities, and the presence of cyclic species, which are common byproducts of ring-opening polymerization. tandfonline.comresearchgate.net
In a typical MALDI-ToF spectrum of PCL, a series of peaks is observed, where each peak corresponds to a specific polymer chain length. The mass difference between adjacent peaks corresponds to the mass of the ε-caprolactone repeating unit (114.14 g/mol ). By analyzing the exact m/z values, the mass of the initiator fragment and the terminating group can be identified, confirming the polymer's end-group structure. nih.gov This technique has been used to identify linear PCL chains, cyclic PCL byproducts, and chains with different end-groups, such as hydroxyl and carboxylic acid termini. tandfonline.comnih.gov
Table 4: Theoretical m/z Calculation for PCL Species in MALDI-ToF MS Calculation based on a linear PCL initiated with butanol (BuOH) and terminated with a proton (H), cationized with Sodium (Na⁺).
| Number of Monomer Units (n) | Formula | Calculated m/z |
| 10 | (n × 114.14) + M(Bu) + M(OH) + M(Na⁺) | (10 × 114.14) + 57.12 + 17.01 + 22.99 = 1238.52 |
| 11 | (n × 114.14) + M(Bu) + M(OH) + M(Na⁺) | (11 × 114.14) + 57.12 + 17.01 + 22.99 = 1352.66 |
| 12 | (n × 114.14) + M(Bu) + M(OH) + M(Na⁺) | (12 × 114.14) + 57.12 + 17.01 + 22.99 = 1466.80 |
| Cyclic PCL (n=10) | (n × 114.14) + M(Na⁺) | (10 × 114.14) + 22.99 = 1164.39 |
Electrospray Ionization Mass Spectrometry (ESI/MS) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Electrospray Ionization Mass Spectrometry (ESI/MS) , particularly when coupled with High-Performance Liquid Chromatography (HPLC), is a gentle and effective method for analyzing the soluble degradation products of polyesters. uef.fi HPLC-ESI-MS allows for the separation and identification of a wide variety of water-soluble oligomers produced during the hydrolytic or enzymatic degradation of PCL without requiring complex purification steps. uef.fi This provides valuable information on the degradation mechanism by identifying the specific bonds that are cleaved. uef.fi
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to study the thermal decomposition of polymers. symbiosisonlinepublishing.com In this method, the PCL sample is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. symbiosisonlinepublishing.coms-prep.com
Studies using Py-GC/MS have shown that the thermal degradation of PCL occurs through a two-step mechanism. The first step involves a statistical cleavage of the polyester (B1180765) chains via an ester pyrolysis reaction, producing water, carbon dioxide, and 5-hexenoic acid. acs.orgnih.gov The second, dominant step at higher temperatures is an "unzipping" depolymerization process from the hydroxyl end-groups, which results in the formation of the cyclic monomer, ε-caprolactone. acs.orgnih.govpsu.edu
Table 5: Major Thermal Degradation Products of PCL Identified by Py-GC/MS Data sourced from studies on PCL thermal degradation. acs.orgnih.govresearchgate.net
| Degradation Product | Formation Mechanism | Typical Temperature Range (°C) |
| ε-Caprolactone (cyclic monomer) | Unzipping depolymerization | > 350 |
| 5-Hexenoic acid | Random chain scission (ester pyrolysis) | 230 - 350 |
| Carbon Dioxide (CO₂) | Random chain scission | 230 - 350 |
| Water (H₂O) | Random chain scission | 230 - 350 |
Morphological and Microstructural Characterization of Poly(ε-Caprolactone) Systems
The performance of PCL-based materials, particularly in applications like tissue engineering, is heavily dependent on their physical architecture. nih.gov Techniques that can resolve micro- and nanoscale features are therefore indispensable for their characterization.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a fundamental technique for studying the surface morphology and structure of PCL-based materials. tescan-analytics.com It provides high-resolution images that reveal critical features such as fiber diameter, pore size and interconnectivity, surface texture, and the dispersion of composite fillers. tescan-analytics.comrsc.org
In the context of tissue engineering scaffolds, SEM analysis is used to verify the creation of desired architectures, such as the uniform distribution of nanofibers, which is vital for cell adhesion. researchgate.netsapub.org For instance, studies on electrospun PCL scaffolds have used SEM to measure the diameter of nanofibers, with findings showing that diameters can be controlled by processing parameters and typically range from 200 to 400 nm for many tissue engineering applications. sapub.org SEM imaging has been employed to analyze 3D-printed PCL scaffolds with varying lay-down patterns, tracking morphological changes during in vitro degradation. researchgate.net The technique can visualize the honeycomb-shaped micropores in PCL-hydroxyapatite (HA) composite scaffolds and confirm the uniform distribution of the HA filler. acs.org
In situ SEM, which involves performing mechanical tests on a sample within the microscope chamber, allows for the real-time observation of microstructural changes under load. mdpi.com This has been used to analyze the tensile response of PCL fiber mats, providing insights into fiber alignment and deformation mechanisms. mdpi.com Furthermore, SEM is used to assess the surface roughness of PCL scaffolds, a key factor influencing cell attachment and proliferation. researchgate.net
Table 1: SEM-Based Morphological Findings in PCL Systems
| PCL System Type | Key Morphological Feature Analyzed | Finding | Reference |
| Electrospun PCL Scaffolds | Nanofiber Diameter | The majority of fibers produced had diameters in the range of 200-300 nm. | sapub.org |
| PCL-Hydroxyapatite (HA) Scaffolds | Pore Structure and Size | Micropores with a honeycomb shape were uniformly distributed. Overall porosity increased from 54.6% to 64.8% as HA content increased from 0 to 20 wt%. | acs.org |
| Electrospun PCL-O Membranes | Fiber and Bead Formation | Decreased polymer molecular weight prior to electrospinning led to the formation of beads (2-5 µm) and reduced fiber diameter (ca. 150 nm). | researchgate.net |
| PCL Scaffolds via TIPS | Surface Roughness | Surface roughness increased with the use of larger porogens, reaching up to 28.75 ± 7.48 µm. | researchgate.net |
| Aligned PCL Nanofibers | Fiber Diameter vs. Collector Speed | Mean fiber diameter was 2.1 µm at a collector speed of 2.0 m/s and decreased to 1.5 µm at 8.0 m/s. | mdpi.com |
Optical Microscopy (OM)
Optical microscopy, particularly in polarized light mode (Polarized Optical Microscopy or POM), is utilized to investigate the crystalline microstructure of semi-crystalline polymers like PCL. researchgate.net POM analysis allows for the observation of spherulites—radially grown crystalline structures—and can reveal information about nucleation and crystal growth kinetics. researchgate.net Studies have used POM to analyze the microstructure of PCL crystals nucleated with agents like calcium mercaptosuccinate, providing insights into the resulting crystal morphology. researchgate.net
In research on PCL blends, such as with polylactide (PLA), POM has been used alongside SEM and Atomic Force Microscopy (AFM) to verify the improved dispersion of PCL phase domains within the PLA matrix when multi-walled carbon nanotubes are added as a compatibilizer. rsc.org Another advanced optical technique, Brewster Angle Microscopy (BAM), has been employed to capture the real-time, surface pressure-induced crystallization of PCL in Langmuir monolayers at the air/water interface. nih.gov This method revealed morphological features of the growing PCL crystals, showing four fully developed faces and two distorted faces during the compression process. nih.gov
Rheological Characterization of Poly(ε-Caprolactone) and Its Composites
Rheology, the study of the flow of matter, is critical for understanding the processability of PCL and its composites, especially for techniques like 3D printing and extrusion. nih.govmdpi.com Rheological properties such as viscosity, storage modulus (G'), and loss modulus (G'') provide crucial information on the material's behavior in the molten state. researchgate.netnih.gov
The rheological behavior of PCL is influenced by its molecular weight, temperature, and the presence of fillers or other polymers in blends. nih.govresearchgate.net Pure PCL typically exhibits pseudoplastic (shear-thinning) behavior, where viscosity decreases with increasing shear rate or frequency. researchgate.net The addition of fillers like nanohydroxyapatite (nHA) or dimethyl sulfone (DMSO2) into a PCL matrix generally alters the rheological profile. nih.govmdpi.com For instance, increasing the concentration of nHA leads to an increase in the viscosity of the composite. nih.gov Conversely, adding DMSO2 has been shown to reduce the zero-shear viscosity of the PCL matrix, with a 74% reduction observed at a 30 wt% concentration. mdpi.com
Rheological measurements are essential for optimizing 3D printing parameters. The viscosity of the material directly impacts its extrusion velocity and flow rate, which in turn determines the quality and structural integrity of the printed scaffold. mdpi.com Studies show that for PCL and its composites, the material behaves as a liquid-like material at typical processing temperatures (e.g., 120–140 °C), with the loss modulus being higher than the storage modulus. mdpi.com
Table 2: Rheological Properties of PCL and Its Composites
| Material | Test Condition | Key Finding | Reference |
| Pure PCL (14, 45, and 80 kDa) | Molten State | Viscosity increases significantly with molecular weight, from 38.7 Pa·s for 14 kDa PCL to 47,735 Pa·s for 80 kDa PCL. | nih.gov |
| PCL/nHA Composites | Molten State | Within each PCL molecular weight group, viscosity increased as the concentration of nHA increased. | nih.gov |
| PCL/DMSO2 Composites | 120-140 °C | The addition of 10, 20, and 30 wt% DMSO2 reduced zero-shear viscosity by 33%, 46%, and 74%, respectively, compared to pure PCL. | mdpi.com |
| PCL/Cellulose (B213188) Nanocrystal (CNC) Composite | Molten State | PCL with 1% CNC showed higher complex viscosities and storage moduli compared to pure PCL due to the strengthening effect of CNCs. | mdpi.com |
| Crosslinked PCL | Melt Rheology | Reactive melt processing induced a transition from viscous-like to solid-like behavior, with a significant increase in shear storage moduli. | nih.gov |
Application of Poly(ε-Caprolactone) Nanofibrous Polymers in Analytical Separations
The unique properties of electrospun nanofibers, such as high surface-area-to-volume ratio and porous structure, make them excellent candidates for use as sorbent materials in analytical sample preparation techniques like solid-phase extraction (SPE). rsc.orgresearchgate.net PCL nanofibrous materials have been successfully developed for this purpose, offering a novel alternative to conventional sorbents. acs.orgacs.org
Specifically, composite materials combining PCL nanofibers and microfibers have been demonstrated as an effective and affordable alternative to Restricted Access Media (RAM) for the on-line SPE of small molecules from complex biological matrices like milk and human serum. acs.orgnih.gov The large spaces between the fibers allow large macromolecules, such as proteins, to pass through to waste, while the small analyte molecules are retained on the fiber surface. nih.gov This allows for direct injection and analysis of protein-containing samples in a column-switching chromatography system, simplifying the sample cleanup process. acs.orgacs.org
This PCL-based SPE method has been validated for the extraction of various analytes, including parabens and non-steroidal anti-inflammatory drugs (NSAIDs). acs.orgnih.gov The PCL sorbent cartridges have shown high reusability, withstanding over 300 analyses without a significant loss in extraction efficiency or chromatographic performance. acs.orgnih.gov The recovery of analytes from human serum has been reported in the range of 70.1% to 118.7%. nih.gov
Table 3: PCL Nanofibers in Analytical Separations (On-line SPE-HPLC)
| Application | Analytes | Matrix | Key Performance Metric | Reference |
| Alternative to Restricted Access Media (RAM) | Methyl-, ethyl-, propyl-, and butylparaben | Bovine Milk, Human Serum | Cartridges could be used for at least 300 analyses without losing efficiency. | acs.org |
| Direct Extraction and Separation | Ketoprofen, Naproxen, Sodium Diclofenac, Indomethacin | Human Serum | Analyte recovery ranged from 70.1% to 118.7%. The limit of quantification was 50 ng/mL. | nih.gov |
Future Directions and Emerging Research Areas for Caprolactone
Advanced Biofunctionalization Strategies for PCL Systems
Enhancing the biological interactions of PCL is a critical area of research, particularly for biomedical applications like tissue engineering and drug delivery. mdpi.commdpi.comroyalsocietypublishing.org Native PCL surfaces can be relatively inert, hindering cell adhesion and proliferation. mdpi.comresearchgate.net Advanced biofunctionalization strategies aim to modify the PCL surface or bulk material to promote specific biological responses.
One approach involves the covalent grafting of biomolecules such as peptides, proteins (like fibronectin or collagen), or polysaccharides (like hyaluronic acid) onto the PCL surface. mdpi.comroyalsocietypublishing.orgacs.org This can be achieved through various chemical methods, including aminolysis followed by Schiff-base chemistry, as demonstrated in studies functionalizing PCL scaffolds with hyaluronic acid-glycine-peptide conjugates to improve endothelial cell adhesion and growth. acs.org Such modifications can significantly enhance cell attachment, spreading, and differentiation. mdpi.commdpi.com
Another strategy explores the incorporation of growth factors or antibodies to stimulate desired cellular behaviors or target specific cell types. acs.org For instance, cross-linking heparin to PCL graft surfaces to immobilize vascular endothelial growth factor (VEGF) or antibodies against CD34 has been investigated to improve the endothelialization of vascular grafts. acs.org Research indicates that while both strategies can enhance cell attachment and activity, the choice of biomolecule and immobilization method significantly impacts the outcome. acs.org
Furthermore, the use of molecular imprinting technology is being explored to create recognition sites within the polymer matrix for specific molecular species, potentially leading to more sophisticated control over biological interactions. royalsocietypublishing.orgnih.gov
Data highlighting the impact of biofunctionalization on cell behavior is crucial. Studies have shown that modifying PCL films with arginine can increase the number of adhering cells and focal contacts. mdpi.com
Table 1: Effect of Arginine Modification on PCL Film Properties and Cell Adhesion
| Modification Condition | Surface Property Change | Cell Adhesion (vs. unmodified PCL) | Mechanical Strength Change | Elongation at Break Change |
| Aqueous arginine solution, room temperature, 1 day | Increased hydrophilicity | Significantly enhanced | Two-fold decrease | ~30% increase |
Note: Data derived from research on modifying PCL films with arginine via aminolysis. mdpi.com
The choice of functionalization strategy is often tailored to the specific application, considering the desired cell response and the need to maintain the structural integrity and degradation profile of the PCL material. mdpi.comacs.orgmdpi.com
Integration of Poly(ε-Caprolactone) with Smart Material Technologies
The integration of PCL with smart material technologies is an exciting area, leading to the development of materials that can respond to external stimuli. PCL's low melting point and viscoelastic properties make it a suitable component in various smart material systems. mdpi.comsenecalearning.comnsf.gov
One prominent area is the development of shape memory polymers (SMPs) based on PCL. PCL-based SMPs can undergo significant deformation and recover their original shape upon exposure to a specific stimulus, typically temperature. nsf.govencyclopedia.pubmdpi.com This property is being explored for applications in soft robotics, adaptable textiles, and biomedical devices where dynamic behavior is required. senecalearning.comencyclopedia.pub Blending PCL with other polymers, such as epoxy resins, can allow for tailoring the glass transition temperature and thus the shape memory properties. mdpi.com
PCL is also being integrated into 4D printing, an emerging technology that creates 3D structures capable of changing shape or function over time when subjected to external stimuli like temperature or light. mdpi.com The addition of PCL to 4D-printed structures can enhance properties such as self-healing abilities and mechanical performance. mdpi.com
Furthermore, PCL composites are being investigated for applications in flexible electronics and devices, including hydrogels. rsc.org The combination of PCL with conductive materials or other smart components can lead to the creation of responsive and functional materials for advanced technological applications.
Research into PCL-based smart materials often involves characterizing their response to stimuli and evaluating their performance in specific applications. For example, studies on PCL/Nitinol composites have demonstrated desirable stiffness variability in response to temperature changes, which is relevant for soft robotics. nsf.gov
Table 2: Examples of PCL Integration in Smart Material Technologies
| Smart Material Technology | PCL Role/Contribution | Potential Applications |
| Shape Memory Polymers | Provides shape memory effect (often temperature-triggered) | Soft robotics, biomedical devices, adaptive textiles |
| 4D Printing | Enhances self-healing, mechanical performance, dynamic behavior | Responsive structures, self-assembling systems |
| Flexible Electronics/Hydrogels | Component in conductive or responsive composite materials | Sensors, wearable devices, energy storage |
Note: This table summarizes information from various sources regarding PCL's role in smart material technologies. senecalearning.comnsf.govencyclopedia.pubmdpi.commdpi.comrsc.org
Computational Modeling and Simulation of ε-Caprolactone Polymerization and Degradation
Computational modeling and simulation play a crucial role in understanding and predicting the behavior of ε-caprolactone polymerization and the subsequent degradation of PCL. These tools provide insights at the molecular level that are difficult to obtain through experimental methods alone. nih.govulisboa.pt
Molecular dynamics (MD) simulations are used to investigate the interactions between PCL-based materials and biomolecules, as well as the behavior of polymer chains. nih.govscielo.br These simulations can help in understanding properties like chain dimensions and elastic behavior in different environments. nih.gov Computational models can also simulate the degradation process of PCL, considering factors such as hydrolysis and enzymatic activity. ulisboa.ptigem.orgnih.govulpgc.esmdpi.com This is particularly important for designing biodegradable implants and drug delivery systems with predictable degradation profiles. igem.orgnih.gov
Modeling can help to estimate the lifespan of PCL scaffolds within the body by simulating their degradation. igem.org Factors influencing degradation, such as porosity and the presence of fillers, can be incorporated into these models. igem.orgulpgc.esmdpi.com While enzymatic degradation of PCL by human enzymes is considered negligible, non-enzymatic hydrolysis, particularly autocatalyzed by carboxylic acid end groups, is a dominant factor in bulk degradation. igem.org
Computational studies can also focus on the polymerization process of ε-caprolactone, modeling the kinetics and growth mechanisms of the polymer chain under different experimental conditions. researchgate.net This helps in optimizing synthesis parameters to achieve desired molecular weights and properties. researchgate.net
Data from computational studies often involves parameters like radius of gyration (Rg) and end-to-end distance for polymer chains, or mass loss and molecular weight evolution during degradation. nih.govigem.orgnih.govulpgc.es
Table 3: Aspects Explored via Computational Modeling of PCL Systems
| Modeling Focus | Key Parameters/Outcomes | Relevance |
| Polymerization Kinetics and Mechanism | Conversion, molecular weight, reaction rate | Optimizing synthesis, controlling material properties |
| Polymer Degradation | Mass loss, molecular weight evolution, degradation pathway | Predicting in vivo/in vitro lifespan, designing controlled release |
| Polymer-Biomolecule Interactions | Interaction energy, adsorption behavior | Understanding biocompatibility, designing functionalized surfaces |
| Mechanical Properties | Elastic modulus, chain dimensions | Predicting material performance, designing load-bearing structures |
Note: This table summarizes the types of studies and outcomes associated with computational modeling of PCL and ε-caprolactone. nih.govulisboa.ptscielo.brigem.orgnih.govulpgc.esmdpi.comresearchgate.net
It is important to note that while accelerated degradation models can provide quicker results, they may not fully mimic physiological conditions, and their findings should be validated with long-term studies. nih.gov Computational models are valuable tools for complementing experimental work and gaining a deeper understanding of PCL behavior. ulisboa.pt
Expanding the Scope of Poly(ε-Caprolactone) in Novel Biomedical and Industrial Sectors
PCL's favorable properties continue to drive its exploration in novel biomedical and industrial applications beyond its traditional uses in sutures, drug delivery, and tissue engineering scaffolds. polyeff.comresearchgate.netresearchgate.netbrieflands.compersistencemarketresearch.comucl.ac.uk
In the biomedical field, research is expanding into areas such as nerve regeneration, wound healing, and the development of advanced implants and medical devices. researchgate.netbrieflands.comucl.ac.uk PCL's biocompatibility and ability to be processed into complex structures, including through 3D printing and melt electrowriting, make it suitable for creating customized tissue constructs and medical implants. researchgate.netbrieflands.commdpi.com The development of PCL-based composites with enhanced mechanical properties and bioactivity, for example, by incorporating ceramic materials or nanoparticles, is crucial for load-bearing applications like bone tissue engineering. mdpi.commdpi.combrieflands.comdoi.org
Beyond biomedicine, PCL is finding increasing relevance in sustainable materials and the circular economy. polyeff.compersistencemarketresearch.com Its biodegradability positions it as an environmentally friendly alternative to traditional plastics in applications like packaging, films, and textiles. polyeff.commdpi.compersistencemarketresearch.com Research is ongoing to improve its properties for these uses, including enhancing barrier properties and thermal stability through the creation of nanocomposites. mdpi.com
Novel industrial applications also include the use of PCL in hot melt adhesives and as an additive to modify the properties of other resins. persistencemarketresearch.comdoi.org The development of PCL-based triblock copolymers is also opening up possibilities in areas like sensor applications. mdpi.com
The versatility of PCL, coupled with advancements in processing techniques and material science, is enabling its application in increasingly diverse and demanding sectors. polyeff.comresearchgate.netbrieflands.commdpi.com
Table 4: Expanding Applications of PCL
| Sector | Examples of Novel/Emerging Applications | Key PCL Properties Utilized |
| Biomedical | Nerve regeneration, wound healing, advanced implants, customized scaffolds | Biocompatibility, biodegradability, processability, composite potential |
| Industrial | Sustainable packaging, biodegradable films/textiles, hot melt adhesives | Biodegradability, low melting point, compatibility, flexibility |
| Advanced Tech | Sensors, components in flexible electronics | Versatility, ability to form composites/copolymers |
Note: This table highlights some of the expanding application areas for PCL based on recent research. polyeff.commdpi.comresearchgate.netbrieflands.compersistencemarketresearch.comucl.ac.ukmdpi.com
The ongoing research and development in these areas underscore the significant potential of PCL to contribute to innovative solutions in healthcare, environmental sustainability, and advanced technologies.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing polycaprolactone (PCL) with controlled molecular weights?
- Methodology: Use ring-opening polymerization (ROP) of ε-caprolactone with initiators (e.g., hydroxy, amine, or carboxylic acids) and catalysts (e.g., stannous octoate, tetrabutyl titanate). Adjust the initiator-to-monomer ratio to control molecular weight. For example, a 1:100 initiator:monomer ratio yields PCL with a molecular weight of ~1,000–2,700 g/mol, as confirmed by proton NMR .
- Key Data: Table 1 in illustrates molecular weight variations based on lactide/caprolactone ratios.
Q. How are this compound-based polymers characterized for structural and thermal properties?
- Methodology:
- NMR Spectroscopy: Analyze monomer conversion and copolymer composition (e.g., lactide/caprolactone ratios) using a Bruker Advance DPX-250 spectrometer with deuterated chloroform as the solvent .
- Differential Scanning Calorimetry (DSC): Measure crystallinity and glass transition temperature (Tg). For example, Tg decreases with increasing this compound content in methacrylated oligomers .
- Gel Permeation Chromatography (GPC): Determine molecular weight distribution .
Advanced Research Questions
Q. How can researchers design experiments to optimize the biodegradation rate of PCL for biomedical applications?
- Methodology:
- Adjust crystallinity by copolymerizing ε-caprolactone with lactide or glycolide. Lower crystallinity accelerates enzymatic hydrolysis .
- Use microbial assays with wastewater-derived microorganisms to simulate environmental degradation. Monitor mass loss and molecular weight reduction over time via NMR and GPC .
Q. What experimental strategies address discrepancies between in vitro and in vivo degradation data for PCL scaffolds?
- Methodology:
- In Vitro: Simulate physiological conditions (pH 7.4, 37°C) with lipase enzymes.
- In Vivo: Use subcutaneous implantation models (e.g., rats) to assess host response and biodegradation. Track via histopathology and von Willebrand factor (vWF) staining for angiogenesis .
- Statistical Analysis: Apply one-way ANOVA with Dunnett’s test to compare degradation rates across groups (e.g., p < 0.0001 for significant differences) .
Q. How can mechanical properties of PCL-based composite scaffolds be systematically optimized?
- Methodology:
- Incorporate methacrylated hyaluronic acid (MeHA) into PCL scaffolds to enhance elasticity. Test compressive/tensile moduli via Instron machines, ensuring linear regression fits for stress-strain curves .
- Use SEM to analyze pore structure and ensure compatibility with cell infiltration (e.g., 50–200 μm pore size) .
Q. What are the best practices for evaluating osteogenic differentiation on PCL scaffolds under inflammatory conditions?
- Methodology:
- Pre-generate bone-like extracellular matrix (ECM) on scaffolds using mesenchymal stem cells (MSCs).
- Treat with TNF-α (0.1–50 ng/mL) to mimic inflammation. Quantify osteogenic markers (e.g., alkaline phosphatase) via qPCR and immunohistochemistry .
- Include control groups without ECM or TNF-α to isolate variable effects .
Methodological Frameworks
Q. How to formulate a research question for this compound-based drug delivery systems using the PICOT framework?
- Population: Poly(ε-caprolactone) nanoparticles loaded with therapeutic agents.
- Intervention: Varying copolymer composition (e.g., PEG-PCL) to modulate drug release kinetics.
- Comparison: Benchmark against PLGA or chitosan carriers.
- Outcome: Measure encapsulation efficiency and sustained release over 30 days.
- Time: Assess bioresorption in vivo over 6 months .
Q. What statistical methods are recommended for analyzing scaffold biocompatibility data?
- Approach:
- Use one-way ANOVA with post-hoc Tukey or Dunnett’s tests for multi-group comparisons (e.g., inflammatory cytokine levels across scaffold variants).
- Report p-values, confidence intervals, and effect sizes. For non-normal data, apply Kruskal-Wallis tests .
- Tools: GraphPad Prism or R for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
